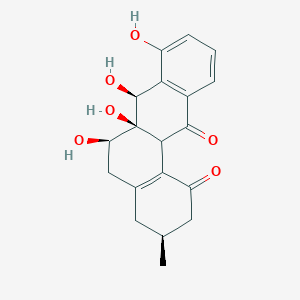
Elmycin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Elmycin A is a natural product derived from fungal sources. It is a compound with the empirical formula C19H20O6 and a molecular weight of 344.36 g/mol . This compound is known for its applications in metabolomics, vitamins, nutraceuticals, and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Elmycin A can be synthesized through various chemical reactions. The synthesis typically involves the use of syringol and allyl bromide, utilizing Williamson ether synthesis and Claisen rearrangement . The reaction conditions often include specific temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using fungal cultures. The compound is then extracted and purified using techniques such as liquid chromatography and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions: Elmycin A undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Elmycin A has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the production of nutraceuticals and natural products.
Mechanism of Action
Elmycin A can be compared with other similar compounds, such as:
Antimycin A: Another antibiotic derived from fungal sources, known for its inhibition of aerobic respiration.
Neomycin: An aminoglycoside antibiotic that binds to bacterial ribosomes and inhibits protein synthesis.
Uniqueness of this compound: this compound is unique in its specific mechanism of action targeting fungal cell membranes, making it particularly effective against fungal infections .
Comparison with Similar Compounds
- Antimycin A
- Neomycin
Elmycin A stands out due to its specific applications and unique mechanism of action, making it a valuable compound in various fields of scientific research and industry.
Properties
CAS No. |
128061-13-2 |
|---|---|
Molecular Formula |
C19H20O6 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(3S,6R,6aS,7S)-6,6a,7,8-tetrahydroxy-3-methyl-3,4,5,6,7,12a-hexahydro-2H-benzo[a]anthracene-1,12-dione |
InChI |
InChI=1S/C19H20O6/c1-8-5-9-7-13(22)19(25)16(14(9)12(21)6-8)17(23)10-3-2-4-11(20)15(10)18(19)24/h2-4,8,13,16,18,20,22,24-25H,5-7H2,1H3/t8-,13+,16?,18-,19+/m0/s1 |
InChI Key |
PKPHZFVECLENRP-QDWLCUAPSA-N |
Isomeric SMILES |
C[C@H]1CC2=C(C3C(=O)C4=C([C@@H]([C@]3([C@@H](C2)O)O)O)C(=CC=C4)O)C(=O)C1 |
Canonical SMILES |
CC1CC2=C(C3C(=O)C4=C(C(C3(C(C2)O)O)O)C(=CC=C4)O)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















